![molecular formula C11H13BrOZn B14882036 2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)
2-[(3-Butenyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-butenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the butenyloxy group enhances its reactivity and versatility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-butenyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3-butenyloxy)methyl]bromobenzene with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(3-butenyloxy)methyl]bromobenzene+Zn→2-[(3-butenyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is often supplied as a 0.25 M solution in tetrahydrofuran to maintain its stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
2-[(3-butenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form secondary alcohols.
Substitution Reactions: It can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Nucleophilic Addition: Carbonyl compounds (aldehydes or ketones), often in the presence of a Lewis acid catalyst.
Substitution Reactions: Various electrophiles, including alkyl halides and acyl chlorides.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Secondary Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
2-[(3-butenyloxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: As a reagent in the formation of complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of functionalized materials and polymers.
Catalysis Research: As a model compound to study the mechanisms of cross-coupling reactions.
Mechanism of Action
The mechanism by which 2-[(3-butenyloxy)methyl]phenylzinc bromide exerts its effects primarily involves the formation of carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, transferring its organic group to an electrophilic partner, typically facilitated by a palladium catalyst. The general steps include:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound without the butenyloxy group.
Benzylzinc Bromide: Contains a benzyl group instead of the butenyloxy group.
4-Fluorophenylzinc Bromide: Contains a fluorine substituent on the aromatic ring.
Uniqueness
2-[(3-butenyloxy)methyl]phenylzinc bromide is unique due to the presence of the butenyloxy group, which enhances its reactivity and allows for more diverse synthetic applications compared to simpler organozinc compounds. This functional group provides additional sites for further functionalization, making it a valuable reagent in complex organic synthesis.
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);but-3-enoxymethylbenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-7H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
NORVHZNHASFVPG-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



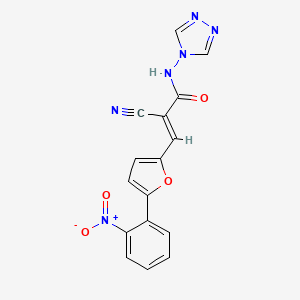


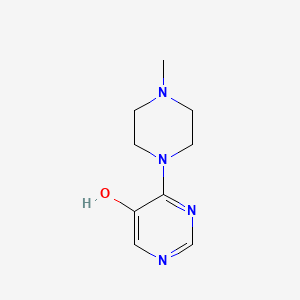
![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)
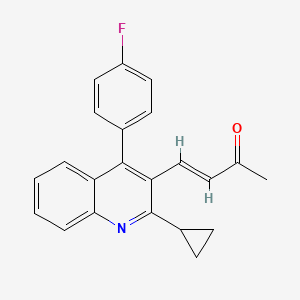

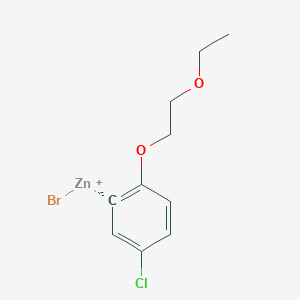
![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)

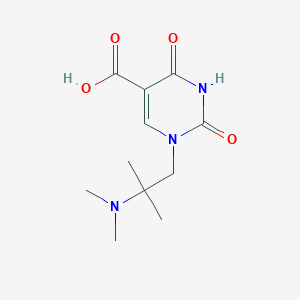
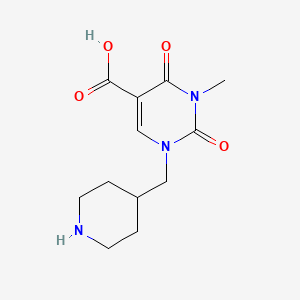
![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
